Cas no 13745-16-9 (3,4-dibromo-1H-pyrazole-5-carboxylic acid)

13745-16-9 structure

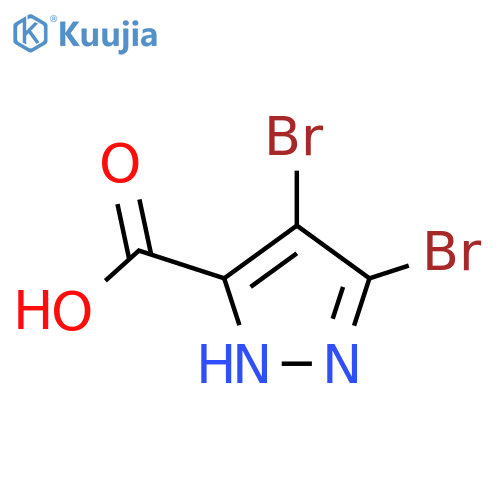

商品名:3,4-dibromo-1H-pyrazole-5-carboxylic acid

CAS番号:13745-16-9

MF:C4H2Br2N2O2

メガワット:269.878879070282

MDL:MFCD03421972

CID:3058955

PubChem ID:7147590

3,4-dibromo-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3,4-dibromo-1H-pyrazole-5-carboxylic acid

- Z1245633689

- MFCD03421972

- AKOS000308404

- 13745-16-9

- BBL039262

- 4,5-dibromo-1H-pyrazole-3-carboxylic Acid

- 3,4-Dibromo-1H-pyrazole-5-carboxylicacid

- STK313236

- C4H2Br2N2O2

- EN300-83634

- NAA74516

-

- MDL: MFCD03421972

- インチ: InChI=1S/C4H2Br2N2O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,7,8)(H,9,10)

- InChIKey: VUGCSLXZCWWBBY-UHFFFAOYSA-N

- ほほえんだ: C1(=C(C(=O)O)NN=C1Br)Br

計算された属性

- せいみつぶんしりょう: 269.84625g/mol

- どういたいしつりょう: 267.84830g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

3,4-dibromo-1H-pyrazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-83634-10.0g |

3,4-dibromo-1H-pyrazole-5-carboxylic acid |

13745-16-9 | 95% | 10.0g |

$2274.0 | 2023-07-04 | |

| Enamine | EN300-83634-0.1g |

3,4-dibromo-1H-pyrazole-5-carboxylic acid |

13745-16-9 | 95% | 0.1g |

$167.0 | 2023-07-04 | |

| TRC | D426738-25mg |

3,4-dibromo-1H-pyrazole-5-carboxylic acid |

13745-16-9 | 25mg |

$ 70.00 | 2022-06-05 | ||

| Alichem | A049002542-1g |

3,4-Dibromo-1H-pyrazole-5-carboxylic acid |

13745-16-9 | 97% | 1g |

$725.04 | 2022-04-02 | |

| 1PlusChem | 1P00JERY-10g |

3,4-dibromo-1H-pyrazole-5-carboxylic acid |

13745-16-9 | 95% | 10g |

$2873.00 | 2023-12-22 | |

| Enamine | EN300-4714324-0.25g |

3,4-dibromo-1H-pyrazole-5-carboxylic acid |

13745-16-9 | 95% | 0.25g |

$238.0 | 2023-09-02 | |

| Enamine | EN300-4714324-0.5g |

3,4-dibromo-1H-pyrazole-5-carboxylic acid |

13745-16-9 | 95% | 0.5g |

$376.0 | 2023-09-02 | |

| Enamine | EN300-4714324-0.05g |

3,4-dibromo-1H-pyrazole-5-carboxylic acid |

13745-16-9 | 95% | 0.05g |

$112.0 | 2023-09-02 | |

| Enamine | EN300-4714324-5g |

3,4-dibromo-1H-pyrazole-5-carboxylic acid |

13745-16-9 | 95% | 5g |

$1279.0 | 2023-09-02 | |

| 1PlusChem | 1P00JERY-1g |

3,4-dibromo-1H-pyrazole-5-carboxylic acid |

13745-16-9 | 95% | 1g |

$658.00 | 2023-12-22 |

3,4-dibromo-1H-pyrazole-5-carboxylic acid 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

13745-16-9 (3,4-dibromo-1H-pyrazole-5-carboxylic acid) 関連製品

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13745-16-9)3,4-dibromo-1H-pyrazole-5-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):597.0